molecular formula C16H22N4O2 B1245918 (3Z,6S)-3-[[5-(2-methylbut-3-en-2-yl)-1H-imidazol-4-yl]methylidene]-6-propan-2-ylpiperazine-2,5-dione

(3Z,6S)-3-[[5-(2-methylbut-3-en-2-yl)-1H-imidazol-4-yl]methylidene]-6-propan-2-ylpiperazine-2,5-dione

Cat. No.: B1245918
M. Wt: 302.37 g/mol
InChI Key: RSGRSUVVCYUKLM-RDQDRAATSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3Z,6S)-3-[[5-(2-methylbut-3-en-2-yl)-1H-imidazol-4-yl]methylidene]-6-propan-2-ylpiperazine-2,5-dione is a natural product found in Aspergillus insuetus, Penicillium canescens, and Penicillium aurantiogriseum with data available.

Scientific Research Applications

Antiviral Activity

Diketopiperazine derivatives, including compounds structurally related to (3Z,6S)-3-[[5-(2-methylbut-3-en-2-yl)-1H-imidazol-4-yl]methylidene]-6-propan-2-ylpiperazine-2,5-dione, have been studied for their antiviral properties. Specifically, these compounds were isolated from the marine-derived actinomycete Streptomyces sp. FXJ7.328. Compound 3 from this study demonstrated modest antiviral activity against influenza A (H1N1) virus, suggesting a potential application in antiviral drug development (Wang et al., 2013).

Xanthine Oxidase Inhibition and Anti-inflammatory Properties

Certain cyclodidepsipeptides structurally similar to the compound have been evaluated for inhibitory activity against xanthine oxidase and their anti-inflammatory effects. These compounds showed excellent inhibition of xanthine oxidase and significant suppression of nuclear factor κB (NF-κB) activation, indicating their potential as treatments for conditions like gout and other inflammatory diseases (Šmelcerović et al., 2013).

Antimicrobial Activity

Research on cyclodepsipeptides closely related to this compound has shown antimicrobial potential. One such compound demonstrated effectiveness against various bacterial strains, including Escherichia coli, indicating a possible use in antimicrobial therapies (Yancheva et al., 2012).

Effect on Cell Viability and Proliferation

Studies have also investigated the impact of similar compounds on cell viability and proliferation. For instance, the effects on MC3T3-E1 cells were examined, showing that these compounds can have a stimulatory effect on cell proliferation, suggesting possible applications in regenerative medicine or tissue engineering (Vukelić-Nikolić et al., 2015).

Insecticidal Activity

Research into dihydropiperazine derivatives indicates potential insecticidal applications. For instance, certain compounds within this class were found to be effective against specific pests, providing a foundation for the development of new insecticides (Samaritoni et al., 2003).

Properties

Molecular Formula

C16H22N4O2

Molecular Weight

302.37 g/mol

IUPAC Name

(3Z,6S)-3-[[5-(2-methylbut-3-en-2-yl)-1H-imidazol-4-yl]methylidene]-6-propan-2-ylpiperazine-2,5-dione

InChI

InChI=1S/C16H22N4O2/c1-6-16(4,5)13-10(17-8-18-13)7-11-14(21)20-12(9(2)3)15(22)19-11/h6-9,12H,1H2,2-5H3,(H,17,18)(H,19,22)(H,20,21)/b11-7-/t12-/m0/s1

InChI Key

RSGRSUVVCYUKLM-RDQDRAATSA-N

Isomeric SMILES

CC(C)[C@H]1C(=O)N/C(=C\C2=C(NC=N2)C(C)(C)C=C)/C(=O)N1

SMILES

CC(C)C1C(=O)NC(=CC2=C(NC=N2)C(C)(C)C=C)C(=O)N1

Canonical SMILES

CC(C)C1C(=O)NC(=CC2=C(NC=N2)C(C)(C)C=C)C(=O)N1

Synonyms

aurantiamine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3Z,6S)-3-[[5-(2-methylbut-3-en-2-yl)-1H-imidazol-4-yl]methylidene]-6-propan-2-ylpiperazine-2,5-dione
Reactant of Route 2
(3Z,6S)-3-[[5-(2-methylbut-3-en-2-yl)-1H-imidazol-4-yl]methylidene]-6-propan-2-ylpiperazine-2,5-dione
Reactant of Route 3
(3Z,6S)-3-[[5-(2-methylbut-3-en-2-yl)-1H-imidazol-4-yl]methylidene]-6-propan-2-ylpiperazine-2,5-dione
Reactant of Route 4
(3Z,6S)-3-[[5-(2-methylbut-3-en-2-yl)-1H-imidazol-4-yl]methylidene]-6-propan-2-ylpiperazine-2,5-dione
Reactant of Route 5
(3Z,6S)-3-[[5-(2-methylbut-3-en-2-yl)-1H-imidazol-4-yl]methylidene]-6-propan-2-ylpiperazine-2,5-dione
Reactant of Route 6
(3Z,6S)-3-[[5-(2-methylbut-3-en-2-yl)-1H-imidazol-4-yl]methylidene]-6-propan-2-ylpiperazine-2,5-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.